molecular formula C19H23ClN4O5 B7451298 N-(6-Aminohexanoyl) Pomalidomide Hydrochloride

N-(6-Aminohexanoyl) Pomalidomide Hydrochloride

Cat. No.: B7451298
M. Wt: 422.9 g/mol
InChI Key: QVVWRQXRCOVOEB-UHFFFAOYSA-N
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Description

N-(6-Aminohexanoyl) Pomalidomide Hydrochloride is a derivative of pomalidomide, an immunomodulatory drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminohexanoyl) Pomalidomide Hydrochloride involves the conjugation of pomalidomide with a 6-aminohexanoic acid moiety. This process typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of an amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers or continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminohexanoyl) Pomalidomide Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(6-Aminohexanoyl) Pomalidomide Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein degradation pathways and the development of PROTACs (proteolysis-targeting chimeras).

    Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(6-Aminohexanoyl) Pomalidomide Hydrochloride involves its binding to the E3 ligase cereblon. This binding redirects the ligase’s activity towards the degradation of specific target proteins, leading to the removal of disease-related proteins and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific modification with a 6-aminohexanoic acid moiety, which enhances its binding affinity and specificity for certain molecular targets. This modification also allows for the development of novel therapeutic agents with improved efficacy and reduced side effects .

Properties

IUPAC Name

6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5.ClH/c20-10-3-1-2-7-14(24)21-12-6-4-5-11-16(12)19(28)23(18(11)27)13-8-9-15(25)22-17(13)26;/h4-6,13H,1-3,7-10,20H2,(H,21,24)(H,22,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVWRQXRCOVOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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